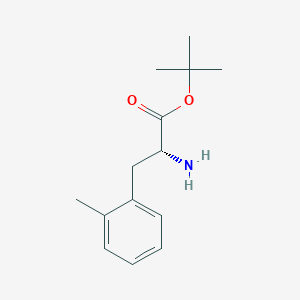![molecular formula C7H4Cl2N2O2S B6602601 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 2231677-04-4](/img/structure/B6602601.png)
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride (5-Cl-PPC) is a chemical compound that is used in scientific research. It is an important reagent in organic synthesis, and its use has been increasing in recent years. It is used in a variety of applications, including drug synthesis, analytical chemistry, and biochemistry. 5-Cl-PPC has a wide range of properties and can be used in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-PPC.
Aplicaciones Científicas De Investigación
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in drug synthesis, analytical chemistry, and biochemistry. In drug synthesis, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used as a starting material for the synthesis of a variety of drugs. In analytical chemistry, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used as a reagent for the determination of compounds. In biochemistry, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used in the synthesis of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is not well understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of proteins. It is also believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride are not well understood. However, it is believed that it may act as an inhibitor of certain enzymes and proteins involved in biochemical processes. In addition, it is believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in lab experiments include its high purity, low cost, and low toxicity. It is also easy to synthesize and can be used in a variety of applications. The main limitation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is that its mechanism of action is not well understood, which can make it difficult to predict its effects on biochemical processes.
Direcciones Futuras
There are a number of potential future directions for the use of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in scientific research. These include its use in the synthesis of drugs, in analytical chemistry, and in biochemistry. In addition, more research is needed to understand its mechanism of action and its effects on biochemical processes. Furthermore, more research is needed to develop new methods for synthesizing 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride and to improve its purity and efficiency. Finally, more research is needed to explore the potential therapeutic applications of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride.
Métodos De Síntesis
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be synthesized in a variety of ways. One method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a base. The reaction is carried out in an inert atmosphere and yields 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. Another method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a strong base. The reaction yields 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in high yields.
Propiedades
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-1-4-5(2-11-7)10-3-6(4)14(9,12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPEOGYOZMKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)